![molecular formula C14H10ClFN2O6S B13345290 4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride CAS No. 21278-51-3](/img/structure/B13345290.png)
4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a sulfonyl fluoride group, a nitrophenoxy group, and a chloro substituent. These functional groups contribute to its reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common route starts with the preparation of 2-chloro-4-nitrophenol, which is then reacted with chloroacetic acid to form 2-(2-chloro-4-nitrophenoxy)acetic acid . This intermediate is then coupled with 4-aminobenzenesulfonyl fluoride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amide groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Formation of sulfonamide derivatives.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of oxidized phenolic or amide derivatives.
Scientific Research Applications
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition . This interaction can disrupt the normal function of the enzyme, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 4-{(2-Chloro-4-nitrophenoxy)acetylamino}benzene-1-sulfonyl fluoride
- (2-Chloro-4-nitrophenoxy)acetic acid
Uniqueness
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of chemical stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
21278-51-3 |
|---|---|
Molecular Formula |
C14H10ClFN2O6S |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H10ClFN2O6S/c15-12-7-10(18(20)21)3-6-13(12)24-8-14(19)17-9-1-4-11(5-2-9)25(16,22)23/h1-7H,8H2,(H,17,19) |
InChI Key |
BAKXDTZSAUOJOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile](/img/structure/B13345210.png)

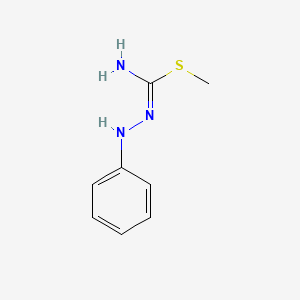

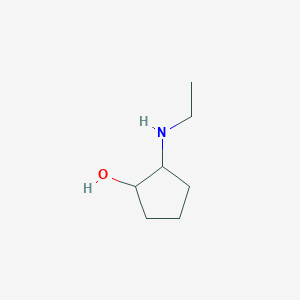
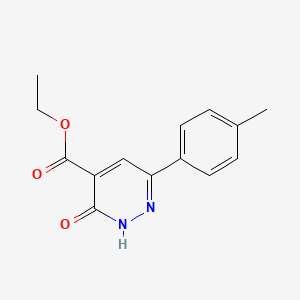
![6-(1,1-Dimethyl-2-(2-(3-(2-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)vinyl)cyclohex-2-en-1-ylidene)ethylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B13345253.png)
![2-(Benzo[d]isoxazol-6-yl)propan-1-amine](/img/structure/B13345255.png)

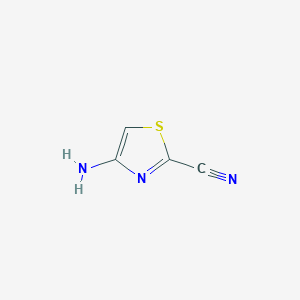
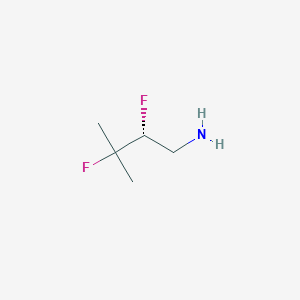
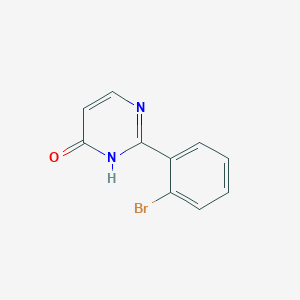
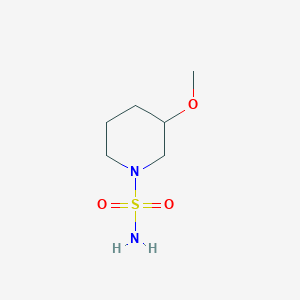
![[(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B13345273.png)
